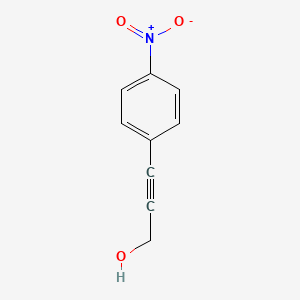

3-(4-Nitrophenyl)prop-2-yn-1-ol

描述

Overview of Organic Chemistry and Carbon-Containing Compounds

Organic chemistry is the discipline dedicated to the study of the structure, properties, composition, reactions, and preparation of carbon-containing compounds. libretexts.orgwikipedia.org The exceptional ability of carbon atoms to form strong covalent bonds with other carbon atoms and a variety of other elements results in a vast array of molecules, from simple hydrocarbons to complex natural products. libretexts.orglibretexts.orgbritannica.com The presence of functional groups, specific arrangements of atoms or bonds, dictates the characteristic chemical reactivity of these molecules. libretexts.org

Significance of Alkynes and Propargyl Alcohols as Synthetic Intermediates and Building Blocks

Alkynes, characterized by their carbon-carbon triple bond, are fundamental functional groups in organic synthesis. wiley-vch.dechemistrytalk.org This triple bond, composed of one sigma and two pi bonds, serves as a site of high reactivity, enabling a wide range of chemical transformations. numberanalytics.comchemistrytalk.org Alkynes are generally more reactive than their alkene and alkane counterparts, participating in addition reactions, cycloadditions, and serving as precursors for the construction of more complex molecular architectures. numberanalytics.comwikipedia.org

Propargyl alcohols, which contain both a hydroxyl (-OH) group and a carbon-carbon triple bond, are particularly valuable bifunctional building blocks in organic synthesis. researchgate.netsci-hub.se This dual functionality allows for a diverse set of reactions, including substitutions, additions, and cyclizations, making them key intermediates in the synthesis of numerous organic molecules, including pharmaceuticals and natural products. researchgate.netnih.gov The straightforward synthesis of propargyl alcohols, often through the nucleophilic addition of an acetylide to an aldehyde or ketone, further enhances their utility. nih.gov

Contextualizing 3-(4-Nitrophenyl)prop-2-yn-1-ol within the Scope of Aryl-Substituted Propargyl Alcohols

This compound belongs to the class of aryl-substituted propargyl alcohols. In this molecule, a nitrophenyl group is attached to one of the sp-hybridized carbons of the propargyl alcohol framework. The presence of the aryl group, and specifically the electron-withdrawing nitro group, can significantly influence the reactivity of both the alkyne and the alcohol functionalities. Aryl-substituted propargyl alcohols are important substrates in various catalytic reactions, such as carbometallation, which allows for the synthesis of highly substituted allylic alcohols. rsc.org The specific substitution pattern on the aromatic ring can modulate the electronic properties of the alkyne, affecting its reactivity in reactions like the Meyer-Schuster rearrangement. researchgate.net

Below are some key properties of This compound :

| Property | Value |

| Molecular Formula | C9H7NO3 |

| Molecular Weight | 177.16 g/mol |

| CAS Number | 61266-32-8 |

| Boiling Point | 339.9 °C at 760 mmHg |

| Density | 1.34 g/cm³ |

| Refractive Index | 1.616 |

Note: The data in this table is compiled from various chemical databases. nih.govguidechem.comlookchem.com

Historical Development and Current Trends in Alkyne Chemistry

The history of alkyne chemistry dates back to the 19th century with the discovery of acetylene (B1199291) by Edmund Davy in 1836. wiley-vch.de Initially derived from coal, the industrial production of acetylene later shifted to petroleum-based processes. wiley-vch.de Over the decades, the field has witnessed significant advancements, particularly in the development of catalytic transformations of the alkyne triple bond. wiley-vch.de

Current trends in alkyne chemistry focus on the development of novel catalytic systems for efficient and selective alkyne functionalization. numberanalytics.comrsc.org This includes σ-activation of the C-C triple bond, which provides an alternative to the more common π-activation pathways. rsc.org The application of alkynes in the synthesis of complex molecules, such as natural products and advanced materials like conjugated polymers, remains a vibrant area of research. numberanalytics.com The unique reactivity of alkynes also positions them for potential applications in emerging fields like renewable energy and biomedical sciences. numberanalytics.com

Structure

3D Structure

属性

IUPAC Name |

3-(4-nitrophenyl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6,11H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTAMNNBGCKOBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407670 | |

| Record name | 3-(4-nitrophenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61266-32-8 | |

| Record name | 3-(4-nitrophenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Pathways of 3 4 Nitrophenyl Prop 2 Yn 1 Ol

Rearrangement Reactions

Propargylic alcohols, such as 3-(4-nitrophenyl)prop-2-yn-1-ol, are well-known to undergo several types of rearrangement reactions, most notably the Meyer-Schuster rearrangement and other related transformations.

Meyer-Schuster Rearrangement and its Derivatives

The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.org In the case of a terminal alkyne like this compound, the expected product would be an α,β-unsaturated aldehyde. The reaction typically proceeds through protonation of the hydroxyl group, followed by a 1,3-hydroxyl shift and tautomerization. wikipedia.orgrsc.orgcapes.gov.br

The traditional Meyer-Schuster rearrangement requires strong acid catalysts. wikipedia.org However, milder conditions have been developed using transition metal and Lewis acid catalysts like those based on Ruthenium (Ru) and Silver (Ag), or Indium(III) chloride (InCl₃) with microwave radiation, which can offer excellent yields and stereoselectivity. wikipedia.org

A significant application of this rearrangement is in the synthesis of substituted quinolines from o-nitrophenyl propargyl alcohols. organic-chemistry.orgnih.gov In this process, the reduction of the nitro group under acidic conditions initiates a Meyer-Schuster rearrangement, converting the propargyl alcohol into an enone intermediate which then undergoes cyclization to form the quinoline (B57606) ring. organic-chemistry.org While this specific example involves an ortho-nitro substituent, it highlights a powerful synthetic strategy that could potentially be adapted for the para-nitro isomer.

Derivatives of the Meyer-Schuster rearrangement have also been explored. For instance, the iodo-Meyer-Schuster rearrangement of 3-alkoxypropargyl alcohols using iodine (I₂) or N-iodosuccinimide (NIS) provides a route to α-iodo-α,β-unsaturated esters. organic-chemistry.org This particular variation proceeds under mild, metal-free conditions and demonstrates high stereoselectivity, yielding exclusively Z-isomers from secondary alcohols. organic-chemistry.org Another variant involves the reaction of propargylic alcohols with diselenides to produce α-selenoenals and -enones. acs.org

| Rearrangement Type | Catalyst/Reagents | Product Type |

| Classic Meyer-Schuster | Strong Acid | α,β-Unsaturated Aldehyde |

| Modern Meyer-Schuster | Ru, Ag, InCl₃ | α,β-Unsaturated Aldehyde |

| Reductive Meyer-Schuster | Fe/HCl, Zn/AcOH, SnCl₂/HCl | Substituted Quinolines |

| Iodo-Meyer-Schuster | I₂, NIS | α-Iodo-α,β-unsaturated Esters |

| Seleno-Meyer-Schuster | Diselenides | α-Selenoenals and -enones |

Other Propargylic Rearrangements

Beyond the Meyer-Schuster rearrangement, other propargylic rearrangements can occur. For tertiary propargylic alcohols, the Rupe rearrangement can compete with the Meyer-Schuster pathway, leading to the formation of α,β-unsaturated methyl ketones instead of aldehydes. wikipedia.org Additionally, wikipedia.orgnih.gov-Wittig type rearrangements of propargyl/allyl-oxy-pyrazolones have been investigated, showcasing the versatility of propargylic systems in complex molecular transformations. mdpi.com

Cyclization Reactions

The presence of both a triple bond and a hydroxyl group, along with the activating nitro group on the phenyl ring, makes this compound a versatile precursor for the synthesis of various heterocyclic compounds through cyclization reactions.

Reductive Cyclization for Heterocycle Synthesis (e.g., Quinolines)

A key synthetic strategy involves the reductive cyclization of ortho-nitroaryl propargyl alcohols to generate quinolines. organic-chemistry.orgnih.gov This one-pot reaction combines the reduction of the nitro group to an amine with an acid-catalyzed Meyer-Schuster rearrangement and subsequent intramolecular cyclization. organic-chemistry.org Various reducing agents such as iron in hydrochloric acid (Fe/HCl), zinc in acetic acid (Zn/AcOH), and tin(II) chloride in hydrochloric acid (SnCl₂/HCl) have proven effective, providing good to excellent yields of the corresponding quinolines. organic-chemistry.org This methodology is tolerant of a range of substituents on the aromatic ring and the alkyne. organic-chemistry.org

Transition-metal-catalyzed reductive cyclizations have also been developed. For instance, o-nitro-substituted Baylis-Hillman acetates can be converted to 3-substituted quinolines using carbon monoxide in the presence of a diiron nonacarbonyl catalyst. nih.gov While these examples specifically utilize ortho-nitro isomers, the underlying principles of reductive cyclization could potentially be applied to derivatives of this compound in multicomponent reaction strategies. The synthesis of functionalized quinolines from 4-(o-nitroaryl)-substituted 3-acyl-4,5-dihydrofurans via a reductive cyclization further underscores the utility of this approach. researchgate.net

Lewis Acid-Catalyzed Cyclizations

Lewis acids can catalyze the cyclization of propargylic alcohols and their derivatives. For example, silver(I) nitrate (B79036) has been used to catalyze the cyclization of o-alkynylisocyanobenzenes to afford 3-substituted quinolin-2(1H)-ones in moderate to good yields. rsc.org The synthesis of various nitrophenyl-group-containing heterocycles, such as tetrahydroisoquinolines, has been achieved through regioselective cyclocondensation reactions. nih.govresearchgate.net These reactions often involve the initial formation of an intermediate which then undergoes cyclization, sometimes with the aid of a basic or acidic catalyst. nih.govresearchgate.net

Addition Reactions to the Triple Bond

The carbon-carbon triple bond in this compound is susceptible to electrophilic addition reactions, similar to those of alkenes, although the reactivity can be somewhat lower. libretexts.org

The addition of hydrogen halides (HX) to alkynes generally follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. libretexts.orglibretexts.org The reaction can proceed in a stepwise manner, with the addition of one equivalent of HX yielding a haloalkene, and the addition of a second equivalent producing a geminal dihalide. libretexts.orglibretexts.org

Similarly, halogens (X₂) such as bromine (Br₂) can add across the triple bond. libretexts.orglibretexts.org The addition of one equivalent of a halogen typically results in the formation of a dihaloalkene, often with anti-stereoselectivity. libretexts.orglibretexts.org The use of excess halogen can lead to the formation of a tetrahaloalkane. libretexts.org

The hydration of alkynes, which is the addition of water across the triple bond, can also be achieved. youtube.com This reaction is often catalyzed by mercury salts in the presence of acid and follows Markovnikov's regioselectivity. youtube.com The initial product is an enol, which rapidly tautomerizes to the more stable ketone. youtube.com For terminal alkynes, this results in a methyl ketone. youtube.com

| Reactant | Product (1 equivalent) | Product (excess) |

| Hydrogen Halide (HX) | Haloalkene | Geminal Dihalide |

| Halogen (X₂) | Dihaloalkene | Tetrahaloalkane |

| Water (H₂O) | Enol (tautomerizes to Ketone) | Not applicable |

Electrophilic Additions (e.g., Halogenations)

The alkyne group in propargyl alcohols is susceptible to electrophilic attack. Halogenation reactions, for instance, proceed via the addition of a halonium ion to the alkyne, leading to the formation of halo-substituted enones or other rearranged products. nih.govescholarship.org The reaction is initiated by an electrophile, which can be a halonium ion (like iodonium (B1229267) or bromonium) generated from various reagents. escholarship.org This electrophile attacks the alkyne's π-system, forming a bridged halonium ion intermediate. escholarship.org

The subsequent reaction pathway can lead to different products, often involving a Meyer-Schuster-type rearrangement. nih.gov For tertiary propargyl alcohols, direct reaction with reagents that produce iodonium ions can yield α-iodo-α,β-unsaturated aldehydes. nih.gov The presence of the electron-withdrawing 4-nitrophenyl group in this compound influences the electron density of the alkyne, affecting its reactivity toward electrophiles compared to analogues with electron-donating groups.

A general scheme for the electrophilic halogenation of propargyl alcohols is the interception of an intermediate formed during metal-catalyzed rearrangement, which can produce α-haloenones with high selectivity. escholarship.org

Table 1: Examples of Electrophilic Halogenation Products from Propargyl Alcohols

| Starting Material Class | Reagent/Catalyst | Product Type | Reference |

| Tertiary Propargyl Alcohols | I₂ / Pyridinium Dichromate (PDC) | α-Iodo-α,β-unsaturated Aldehydes | nih.gov |

| Secondary/Tertiary Propargyl Alcohols | N-Halosuccinimide / Gold Catalyst | α-Haloenones (α-iodo, α-bromo, α-chloro) | escholarship.org |

| Alkoxy Propargyl Alcohols | Iodine or N-Iodosuccinimide (NIS) | α-Iodo-α,β-unsaturated Esters | nih.gov |

Nucleophilic Additions

The carbon-carbon triple bond of propargyl alcohols is also reactive towards nucleophiles. Nucleophilic addition reactions are a fundamental transformation for this class of compounds. organic-chemistry.org For instance, zinc acetylides, generated catalytically, can add efficiently to aldehydes. organic-chemistry.org While this describes the synthesis of propargyl alcohols, the reverse principle applies where the electrophilic character of the alkyne, enhanced by the nitro group in this compound, can facilitate the addition of nucleophiles.

Furthermore, propargyl alcohols can react with thiols in the presence of a Lewis acid catalyst to exclusively yield the corresponding propargyl sulfides, demonstrating a nucleophilic substitution pathway at the propargylic position. nih.gov

Catalytic Transformations

Catalysis provides powerful methods for transforming propargyl alcohols into a wide range of valuable chemical structures. Both transition metals and biological catalysts have been employed to exploit the reactivity of the propargylic alcohol motif.

Transition Metal Catalysis (e.g., Gold, Iron, Ruthenium)

Transition metals are widely used to catalyze reactions of propargyl alcohols. Metallic triflates, such as those of Bismuth (Bi), Scandium (Sc), and Ytterbium (Yb), have been shown to be effective catalysts for the propargylation of arenes with propargylic alcohols in ionic liquids. rsc.org These reactions proceed under mild conditions, though the reactivity and product distribution can be influenced by the specific catalyst and the nature of the aromatic substrate. rsc.org For example, scandium- and lanthanum-based catalysts can promote the etherification of propargyl alcohols. nih.gov

The choice of metal catalyst can direct the reaction towards specific outcomes. Gold and other precious metals are known to catalyze the Meyer-Schuster rearrangement. escholarship.org In the context of halogenations, a gold catalyst can generate a key intermediate that is then intercepted by a halogen source to form α-haloenones. escholarship.org

Organocatalysis and Biocatalysis in Propargyl Alcohol Chemistry

In addition to metal-based systems, organocatalysis and biocatalysis offer green and highly selective alternatives for the transformation of propargyl alcohols. researchgate.netresearchgate.net

Organocatalysis: Chiral phosphoric acids have been used to catalyze the enantioselective addition of nucleophiles to derivatives formed in situ from propargylic alcohols. researchgate.net This highlights the ability of organocatalysts to control stereochemistry in reactions involving this functional group.

Biocatalysis: Enzymes provide a highly efficient and selective means of transforming racemic propargyl alcohols. acs.orgnih.govresearchgate.net A notable biocatalytic strategy involves a one-pot, two-step cascade. researchgate.net In the first step, a peroxygenase from Agrocybe aegerita (rAaeUPO) oxidizes the racemic propargyl alcohol to its corresponding ketone. acs.orgresearchgate.net This oxidation is often efficient for activated alcohols like benzylic and propargylic ones. mdpi.com In the second step, an alcohol dehydrogenase (ADH) selectively reduces the ketone to a single enantiomer of the alcohol, allowing for the synthesis of enantiomerically pure propargylic alcohols. acs.orgnih.govresearchgate.net This deracemization process can yield products with high enantiomeric excess (ee). nih.gov

Table 2: Biocatalytic Deracemization of Propargyl Alcohols

| Catalytic Step | Enzyme System | Transformation | Outcome | Reference |

| Oxidation | Recombinant Peroxygenase from Agrocybe aegerita (rAaeUPO) | Racemic Propargyl Alcohol → Propargyl Ketone | Complete oxidation of the starting material. | acs.orgresearchgate.net |

| Reduction (S-selective) | Alcohol Dehydrogenase from Thermoanaerobacter brokii (TbADH) | Propargyl Ketone → (S)-Propargyl Alcohol | Enantiomerically pure (S)-alcohol. | acs.org |

| Reduction (R-selective) | Alcohol Dehydrogenase from Lactobacillus kefir (LkADH) | Propargyl Ketone → (R)-Propargyl Alcohol | Enantiomerically pure (R)-alcohol. | acs.orgresearchgate.net |

Exploration of Reaction Mechanisms

Understanding the reaction mechanisms is crucial for controlling the outcomes of transformations involving this compound.

In electrophilic halogenations , the mechanism often begins with the attack of the alkyne on a halonium ion, forming a cyclic intermediate. escholarship.org For rearrangements leading to α-haloenones, a key step is the 1,2-hydride shift or rearrangement of the propargylic group. In gold-catalyzed reactions, an α-gold intermediate is proposed, which is then intercepted by the halogen source. escholarship.org The stereochemistry of the final product is determined by the geometry of this interception, which is often anti to the bulky substituent to minimize steric hindrance. escholarship.org

For Lewis acid-catalyzed etherifications , the mechanism involves the activation of the propargyl alcohol by the metal catalyst, facilitating the departure of the hydroxyl group as a leaving group and subsequent attack by an alcohol or thiol nucleophile. nih.gov

In biocatalytic cascades , the mechanism is a sequence of distinct enzymatic reactions. The peroxygenase-catalyzed oxidation proceeds, followed by a highly enantioselective, ADH-catalyzed reduction of the ketone intermediate. acs.orgresearchgate.net The stereochemical outcome is dictated by the specific ADH enzyme used, with different enzymes providing access to either the (R) or (S) enantiomer of the alcohol. acs.org

Spectroscopic and Computational Investigations of 3 4 Nitrophenyl Prop 2 Yn 1 Ol

Spectroscopic Characterization Techniques relevant to Aryl Propargyl Alcohols

Spectroscopy is a fundamental tool for elucidating the structure and bonding within molecules like 3-(4-Nitrophenyl)prop-2-yn-1-ol. The presence of a hydroxyl group, a carbon-carbon triple bond, and a nitrophenyl group gives rise to distinct spectroscopic signatures.

Infrared (IR) spectroscopy is a key technique for identifying the functional groups within a molecule. For this compound, the IR spectrum displays characteristic absorption bands that confirm its structure. The presence of a hydroxyl (-OH) group results in a broad absorption band in the region of 3200-3600 cm⁻¹. The carbon-carbon triple bond (C≡C) stretch appears as a weaker absorption around 2100-2260 cm⁻¹. The nitro group (-NO₂) exhibits strong, characteristic asymmetric and symmetric stretching vibrations typically found near 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

Conformational analysis of propargyl alcohols can also be investigated using IR spectroscopy. The frequency of the O-H stretching vibration can be sensitive to intramolecular hydrogen bonding between the hydroxyl proton and the π-system of the alkyne, which influences the molecule's preferred conformation.

Table 1: Characteristic Infrared (IR) Spectroscopy Data for this compound Functional Groups

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Alkyne (-C≡C-) | C≡C Stretch | 2100-2260 (weak) |

| Nitro (-NO₂) | Asymmetric N-O Stretch | ~1520 |

| Nitro (-NO₂) | Symmetric N-O Stretch | ~1350 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

Note: The exact positions of these bands can be found in spectral databases such as SpectraBase. nih.govspectrabase.com

Rotational spectroscopy, particularly using techniques like pulsed-nozzle Fourier transform microwave (FTMW) spectroscopy, provides highly precise measurements of a molecule's rotational constants. researchgate.netresearchgate.netnih.gov These constants are directly related to the molecule's moments of inertia, allowing for the determination of its exact gas-phase geometry, including bond lengths and angles, with exceptional accuracy. nih.gov

For aryl propargyl alcohols, this technique is invaluable for studying weak interactions, such as intramolecular and intermolecular hydrogen bonds. researchgate.net In the case of propargyl alcohol dimers, for instance, rotational spectra have revealed a complex structure stabilized by three distinct types of hydrogen bonds: a conventional O-H⋯O bond, an O-H⋯π interaction with the triple bond, and a C-H⋯π interaction. researchgate.netnih.gov Although specific rotational spectroscopy data for this compound is not widely published, the methodology is directly applicable. Such a study would elucidate the preferred conformation of the molecule, particularly the orientation of the hydroxymethyl group relative to the nitrophenyl ring, and how non-covalent interactions govern its structure.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard tools for the structural confirmation of organic compounds. nih.gov

Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the hydroxymethyl group (-CH₂OH), the aromatic protons on the nitrophenyl ring, and the hydroxyl proton. The aromatic protons typically appear as a set of doublets in the downfield region (around 7.5-8.2 ppm) due to the electron-withdrawing effect of the nitro group. The methylene (B1212753) protons (-CH₂) would likely appear as a singlet or a finely coupled multiplet around 4.5 ppm.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the alkynyl carbons, the aromatic carbons (with the carbon bearing the nitro group being significantly shifted), and the carbon of the hydroxymethyl group. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₂OH | ~4.5 | ~51 |

| -C≡C- | - | ~85, ~92 |

| Aromatic CH (ortho to NO₂) | ~8.2 | ~124 |

| Aromatic CH (meta to NO₂) | ~7.6 | ~133 |

| Aromatic C (ipso to alkyne) | - | ~129 |

Note: These are approximate values based on data for structurally similar compounds. Specific data can be found in databases like PubChem. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₇NO₃), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight, approximately 177.16 g/mol . nih.govlookchem.com The fragmentation pattern in techniques like GC-MS can provide further structural confirmation. nih.gov

Computational Chemistry Studies

Computational chemistry serves as a powerful complement to experimental spectroscopy, offering insights into molecular properties and behaviors that are difficult to observe directly.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to study the structural and electronic properties of molecules like this compound. jchemlett.comresearchgate.net These calculations can accurately predict molecular geometries, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts. researchgate.net

Furthermore, DFT is used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and electronic transitions. jchemlett.com For molecules containing a nitrophenyl group, the HOMO is often localized on the phenyl ring and alkyne, while the LUMO is typically centered on the electron-withdrawing nitro group.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.

To study electronic transitions, as in UV-Visible spectroscopy, Time-Dependent DFT (TD-DFT) calculations are performed. This method can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π→π* or n→π*), providing a theoretical basis for the observed UV-Vis spectrum. While specific studies on the photodissociation dynamics of this compound are scarce, TD-DFT calculations are the first step in modeling such processes by identifying the excited state potential energy surfaces.

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the study of reaction pathways and the identification of transition states and intermediates. For aryl propargyl alcohols, this can be applied to understand various rearrangements and addition reactions. nih.gov

For example, computational studies can elucidate the mechanisms of acid-catalyzed rearrangements (like the Meyer-Schuster rearrangement), electrophilic additions to the alkyne, or reactions involving the hydroxyl group. nih.gov By calculating the activation energies for different possible pathways, researchers can predict the most likely reaction products under specific conditions. DFT calculations have been successfully used to explore the adsorption mechanisms and reactivity of related nitrophenyl compounds in various chemical environments. This approach could be used to model the reactivity of this compound on catalytic surfaces or its interaction with other reagents, providing a molecular-level understanding of its chemical behavior.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Conformational Analysis and Intermolecular Interactions

The three-dimensional arrangement of this compound and its interactions with neighboring molecules are governed by the interplay of its constituent functional groups: the nitrophenyl ring, the propargyl alcohol moiety (alkyne and hydroxyl group), and the electronic effects they exert.

Conformational Aspects: The molecule's conformation is largely defined by the rotational freedom around the single bond connecting the phenyl ring and the alkyne carbon. The nitro group, being a strong resonance-withdrawing group, and the linear sp-hybridized alkyne system contribute to a degree of planarity. In related structures, such as chalcones containing a nitrophenyl group, the dihedral angle between the phenyl ring and an adjacent planar group can be relatively small, suggesting a tendency towards a coplanar arrangement to maximize conjugation. nih.gov For instance, in (2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, the dihedral angle between the two aromatic rings is as low as 4.0 (3)° in one of its crystalline forms. nih.gov While not a direct analogue, this suggests that the nitrophenyl group in this compound likely favors conformations that enhance electronic delocalization.

Intermolecular Hydrogen Bonding: The presence of a primary alcohol group (-CH₂OH) makes this compound a potent hydrogen bond donor. The hydroxyl proton can form strong intermolecular hydrogen bonds with acceptor atoms on adjacent molecules. The most probable hydrogen bond acceptors within a crystal lattice of this compound would be the oxygen atoms of the nitro group or the hydroxyl group of another molecule. This can lead to the formation of extended chains or networks, significantly influencing the crystal packing and physical properties like melting point.

In addition to the classic O-H···O hydrogen bonds, weaker C-H···O interactions are also plausible. nih.gov The aromatic protons or the methylene protons adjacent to the hydroxyl group could interact with the oxygen atoms of the nitro group, further stabilizing the crystal structure. Such interactions are observed in the crystal packing of similar nitrophenyl derivatives. nih.gov

Investigation of Alkyne Reactivity through Computational Means

Computational chemistry provides a powerful lens for examining the reactivity of the alkyne group in this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), can elucidate the electronic structure and predict sites of reactivity.

The reactivity of the alkyne's carbon-carbon triple bond is significantly modulated by the strongly electron-withdrawing nitro group (-NO₂) at the para-position of the phenyl ring. This group pulls electron density away from the aromatic ring and, through conjugation, from the alkyne system. In contrast to a compound with an electron-donating group like a methoxy (B1213986) group, which would enhance the nucleophilicity of the alkyne, the nitro group has the opposite effect. It deactivates the alkyne towards electrophilic attack but may render the terminal alkyne proton more acidic and the system more susceptible to nucleophilic attack.

Computational studies on similar molecules often focus on global and local reactivity descriptors derived from Frontier Molecular Orbital (FMO) theory. These parameters help to quantify the chemical reactivity and selectivity of the molecule.

Key Computational Parameters:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For this compound, the electron-withdrawing nitro group is expected to lower the energies of both the HOMO and LUMO compared to an unsubstituted analogue.

Energy Gap (ΔE = ELUMO – EHOMO): A smaller energy gap generally implies higher reactivity.

Fukui Functions: These are used to identify the local reactivity sites within the molecule, indicating which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, analysis would likely focus on the alkyne carbons, the hydroxyl oxygen, and the nitro group's oxygen and nitrogen atoms.

The table below illustrates the typical quantum chemical parameters that would be investigated in a computational study of this compound, although the specific values require dedicated calculation.

| Computational Parameter | Description | Expected Influence of 4-Nitro Group |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Lower energy, indicating reduced electron-donating capacity. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Lower energy, indicating enhanced electron-accepting capacity. |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; relates to chemical reactivity and stability. | The effect is complex and depends on the relative lowering of HOMO and LUMO levels. |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule. | A significant dipole moment is expected due to the polar nitro and hydroxyl groups. |

| Global Hardness (η) | Resistance to change in electron distribution. | Influenced by the HOMO-LUMO gap. |

| Fukui Function (f(r)) | Indicates the most reactive sites for electrophilic, nucleophilic, or radical attack. | Would likely highlight the alkyne carbons and heteroatoms as key reactive centers. |

Applications and Advanced Materials Chemistry of 3 4 Nitrophenyl Prop 2 Yn 1 Ol Derivatives

Applications in Organic Synthesis as Versatile Building Blocks

The structural attributes of 3-(4-nitrophenyl)prop-2-yn-1-ol make it a valuable building block in organic synthesis. The presence of the nitro group, the hydroxyl group, and the carbon-carbon triple bond offers multiple reaction sites for constructing a diverse array of organic compounds.

Derivatives of this compound are instrumental in the synthesis of various heterocyclic compounds, most notably quinolines. Quinolines are a class of nitrogen-containing heterocyclic aromatic compounds that form the core structure of many natural products and synthetic drugs. The synthesis of quinoline (B57606) derivatives often involves the cyclization of precursors containing an aniline (B41778) or a related aromatic amine. Propargyl alcohols, including derivatives of this compound, can be employed in such synthetic strategies. For instance, N-propargyl aniline derivatives can undergo intramolecular cyclization reactions, catalyzed by main group metal Lewis acids like tin or indium chlorides, to form quinoline scaffolds. nih.gov This methodology represents a formal hydroamination or hydroarylation process. nih.gov

The general synthetic approach can be summarized in the following table:

| Precursor Type | Reaction Type | Catalyst | Product |

| N-propargyl aniline derivatives | Intramolecular cyclization | Tin or Indium Chlorides | Quinolines |

This method provides a direct route to substituted quinolines from readily available starting materials.

The alkyne functionality in this compound derivatives is a key feature that allows for the synthesis of highly functionalized alkenes and other complex molecular structures. Alkynes can undergo a variety of addition and coupling reactions to introduce new functional groups with specific stereochemistry.

One notable application is in the three-component reaction of alkynes, iodine, and sodium sulfinates to produce iodo- and sulfonyl-containing tetrasubstituted alkenes. mdpi.com This metal-free and peroxide-free reaction is efficient for creating vinyl ketones, allylic alcohols, and conjugated enynes. mdpi.com The reaction proceeds through a proposed mechanism involving the formation of a sulfonyl radical, which adds to the alkyne to generate a vinyl radical intermediate. mdpi.com This intermediate then reacts further to yield the functionalized alkene. mdpi.com

Furthermore, nitro compounds like this compound are recognized as versatile building blocks for creating pharmaceutically relevant molecules due to the diverse reactivity of the nitro group. mdpi.com

Medicinal Chemistry and Biological Activity

The unique combination of the alkynyl and nitrophenyl groups in the derivatives of this compound suggests their potential for significant biological activity.

Alkynyl-containing compounds are a subject of considerable interest in medicinal chemistry due to their wide range of biological activities. While specific studies on the antitumor, antifungal, or anti-HIV activities of this compound are not extensively documented in the reviewed literature, the broader class of alkynyl and nitrophenyl compounds has shown promise in these areas.

Antitumor Activity: A bioreductive prodrug of paclitaxel, 3-(2-nitrophenyl) propionic acid-paclitaxel (NPPA-PTX), has been synthesized and shown to self-assemble into nanoparticles. nih.govdovepress.com These nanoparticles demonstrated significant antitumor activity in vitro and in vivo. nih.govdovepress.com The synergistic effect of these nanoparticles with anti-PD-L1 antibodies suggests a promising cancer immunotherapy strategy. nih.gov This highlights the potential of nitrophenyl derivatives in cancer therapy.

Antifungal and Antibacterial Activity: Novel semicarbazones derived from nitrofural have demonstrated potent antifungal activity against Candida albicans and Cryptococcus neoformans, as well as high antibacterial activity against Gram-positive bacteria. mdpi.com Additionally, certain N-nitrobenzyl substituted stilbazoles have shown good antibacterial activity. nih.gov

Anti-HIV Activity: The development of drugs incorporating a nitro(het)arene core is an active area of research. mdpi.com Moreover, the application of click chemistry, which often utilizes alkynes, has been successful in the discovery of anti-HIV agents, such as HIV protease inhibitors. chemie-brunschwig.ch

The following table summarizes the observed biological activities of related compound classes:

| Compound Class | Biological Activity |

| Nitrophenyl derivatives | Antitumor nih.govdovepress.com |

| Nitrofuran derivatives | Antifungal, Antibacterial mdpi.com |

| N-nitrobenzyl substituted stilbazoles | Antibacterial nih.gov |

| Alkynyl-derived triazoles | Anti-HIV chemie-brunschwig.ch |

The alkyne group present in this compound is a key functional group for bio-orthogonal chemistry. This field of chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide-alkyne cycloaddition, a cornerstone of "click chemistry," is a prime example of a bio-orthogonal reaction. chemie-brunschwig.chorganic-chemistry.org

Terminal alkynes, like the one in this compound, can react with azides in a highly specific and efficient manner, often catalyzed by copper(I), to form stable triazole linkages. chemie-brunschwig.chorganic-chemistry.org This reaction is widely used for:

Labeling of biomolecules: Attaching fluorescent dyes, affinity tags, or other probes to proteins, nucleic acids, and other biological molecules.

Creating complex bioconjugates: Linking different biomolecules together.

While specific applications of this compound as a chemical probe or in bio-orthogonal tagging are not detailed in the available literature, its structure makes it a suitable candidate for such applications.

Materials Science Applications

The unique electronic and structural properties of this compound derivatives make them attractive for applications in materials science, particularly in the development of functionalized nanoparticles and nonlinear optical materials.

The alkyne group can be used to functionalize the surface of gold nanoparticles. lookchem.com This process is rapid, can be conducted in complex media, and results in stable colloidal nanoparticles. lookchem.com Such functionalized nanoparticles have potential applications in chemical sensing, for example, in the detection of hydrogen peroxide. lookchem.com

The presence of the electron-withdrawing nitro group and the π-conjugated system in derivatives of this compound suggests potential for nonlinear optical (NLO) properties. Organic materials with large third-order NLO responses are of interest for applications in optical limiting and other photonic devices. Chalcones, which share structural similarities with derivatives of this compound, have been investigated for their NLO properties.

Role in Polymerization Reactions

The terminal alkyne group in this compound is a versatile functional group for polymerization. Terminal alkynes are known to participate in several types of polymerization reactions, including addition polymerization, cyclotrimerization, and click chemistry reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Theoretically, this compound could serve as a monomer in the synthesis of polymers with conjugated backbones. The polymerization of phenylacetylene (B144264) and its derivatives can lead to polymers with interesting optical and electronic properties. The presence of the electron-withdrawing nitro group on the phenyl ring would be expected to influence the electronic properties of such a polymer.

Furthermore, the hydroxyl group could be used to initiate ring-opening polymerization of cyclic esters or ethers, or it could be esterified with a monomer containing a polymerizable group, such as an acrylate (B77674) or methacrylate. This would incorporate the 3-(4-nitrophenyl)prop-2-ynyl moiety as a pendant group on a polymer chain.

However, a detailed search of scientific databases did not yield specific examples of polymerization studies involving this compound as a monomer. Research in this specific area appears to be limited or not publicly documented.

Derivatives in Coatings and Electronic Components

The structural features of this compound suggest that its derivatives could be of interest for coatings and electronic components. The nitrophenyl group is a well-known chromophore and is often associated with nonlinear optical (NLO) properties. Polymers containing such moieties are of interest for applications in optoelectronics.

The alkyne functionality provides a handle for cross-linking reactions, which are crucial for the formulation of durable coatings. For instance, thiol-yne "click" chemistry, a reaction between a thiol and an alkyne, could be employed to form a cross-linked polymer network. Such networks can exhibit enhanced thermal and mechanical stability.

Additionally, the combination of the aromatic ring and the nitro group could contribute to a high refractive index in the resulting polymers. High refractive index polymers are valuable materials for optical coatings, such as anti-reflective coatings and materials for lenses and other optical elements.

Emerging Applications and Future Directions

Future research could focus on:

The synthesis and polymerization of monomers derived from this compound to explore their potential as NLO materials.

The incorporation of this compound or its derivatives into polymer backbones or as side chains to create high refractive index materials for optical applications.

Utilizing the alkyne and hydroxyl functionalities for the development of cross-linkable resins for advanced coatings and composites.

Exploring the biological activity of derivatives, as the nitrophenyl moiety is present in some biologically active compounds.

Methodological and Theoretical Considerations in Studying 3 4 Nitrophenyl Prop 2 Yn 1 Ol

Advancements in Reaction Development and Catalyst Design

The primary synthetic route to 3-(4-nitrophenyl)prop-2-yn-1-ol and related aryl alkynes is the Sonogashira cross-coupling reaction. wikipedia.org This reaction typically involves the coupling of a terminal alkyne, in this case, propargyl alcohol, with an aryl halide, such as 4-iodonitrobenzene, 4-bromonitrobenzene, or 4-chloronitrobenzene. The advancement in this field is largely driven by the development of sophisticated catalyst systems.

Traditionally, the Sonogashira reaction relies on a dual-catalyst system comprising a palladium complex and a copper(I) co-catalyst. wikipedia.org Common palladium sources include tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) and bis(triphenylphosphine)palladium(II) dichloride ([Pd(PPh₃)₂Cl₂]). wikipedia.org However, research has focused on developing more robust and efficient catalysts. This includes the use of bidentate phosphine (B1218219) ligands and nitrogen-based ligands like pyridines and pyrimidines to stabilize the palladium center and enhance catalytic activity. wikipedia.org

Recent progress has also seen the emergence of more sustainable and economical catalyst systems. Iron- and cobalt-based catalysts are gaining attention as alternatives to palladium. For instance, α-Fe₂O₃ nanoparticles have been shown to be effective catalysts for the Sonogashira coupling of 4-iodonitrobenzene and phenylacetylene (B144264). nih.gov These iron-based catalysts are often magnetically separable, allowing for easy recovery and reuse, which is a significant advantage. nih.gov

The development of copper-free Sonogashira protocols represents another key advancement. These systems mitigate the environmental and practical issues associated with copper co-catalysts, such as the formation of alkyne homocoupling byproducts. researchgate.net

| Catalyst System | Key Features | Example Application | Reference |

|---|---|---|---|

| Pd/Cu | Traditional, high efficiency | Coupling of aryl halides with terminal alkynes | wikipedia.org |

| Fe-based | Economical, environmentally friendly, reusable | Coupling of 4-iodonitrobenzene with phenylacetylene | nih.gov |

| Co-based | High yields in green solvents, reusable | Synthesis of propargylamine (B41283) derivatives | nih.gov |

| Copper-free Pd | Avoids alkyne homocoupling | Coupling of aryl halides with terminal alkynes in water | researchgate.net |

Green Chemistry Principles in Synthesis

The synthesis of this compound provides a platform to implement several principles of green chemistry. The goal is to develop synthetic routes that are more environmentally benign, safer, and more efficient in terms of resource utilization. researchgate.net

One of the core principles of green chemistry is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. researchgate.net In the context of the Sonogashira coupling, choosing appropriate coupling partners and catalysts can improve atom economy by minimizing the formation of byproducts.

The use of greener solvents is another key consideration. While many organic reactions are carried out in volatile organic compounds (VOCs), efforts are being made to replace them with more environmentally friendly alternatives such as water or ethylene (B1197577) glycol. nih.govresearchgate.net The development of water-soluble catalysts has facilitated Sonogashira couplings in aqueous media. researchgate.net

Chemoselectivity, Regioselectivity, and Stereoselectivity in Reactions

The presence of multiple functional groups in this compound—the alkyne, the hydroxyl group, and the nitro group—makes the control of selectivity a critical aspect of its chemistry.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in a reduction reaction, a selective reagent might reduce the nitro group to an amine while leaving the alkyne and alcohol functionalities untouched. Conversely, a catalyst could be chosen to hydrogenate the alkyne to an alkene or alkane without affecting the nitro group. The choice of catalyst and reaction conditions is crucial for achieving high chemoselectivity.

Regioselectivity is important in reactions where a new bond can be formed at different positions. For instance, in [3+2] cycloaddition reactions involving the alkyne moiety of this compound, the incoming reagent can add in two different orientations, leading to two different regioisomers. nih.govnih.gov Theoretical studies, such as those using Density Functional Theory (DFT), can help predict the regiochemical outcome of such reactions by analyzing the electronic properties of the reactants. nih.govnih.gov

Stereoselectivity concerns the preferential formation of one stereoisomer over another. A key example is the reduction of the alkyne in this compound. Depending on the catalyst and reaction conditions, this reduction can lead to either the (E)- or (Z)-alkene. For example, the synthesis of (E)-3-(4-nitrophenyl)prop-2-en-1-ol demonstrates a stereoselective process where the trans-isomer is preferentially formed. manchesterorganics.com

| Type of Selectivity | Definition | Example Reaction |

|---|---|---|

| Chemoselectivity | Preferential reaction of one functional group over others. | Selective reduction of the nitro group to an amine without affecting the alkyne. |

| Regioselectivity | Preferential formation of one constitutional isomer over another. | Controlled addition to one carbon of the alkyne in a cycloaddition reaction. |

| Stereoselectivity | Preferential formation of one stereoisomer over another. | Reduction of the alkyne to form the (E)-alkene preferentially over the (Z)-alkene. |

Expanding Chemical Space through Novel Molecular Transformations

This compound is not just a synthetic target but also a versatile building block for creating a wide range of more complex molecules, thereby expanding the accessible chemical space. Propargylic alcohols, in general, are known to undergo a variety of transformations. dp.techrsc.org

One such transformation is the isomerization of the propargyl alcohol to an α,β-unsaturated ketone, also known as a chalcone. A domino coupling-isomerization reaction has been reported where the Sonogashira coupling of an aryl halide with a propargyl alcohol is followed by an in-situ amine-base-catalyzed isomerization to yield a chalcone. nih.gov Applying this to this compound could lead to the formation of (2E)-1-aryl-3-(4-nitrophenyl)prop-2-en-1-ones, which are themselves valuable synthetic intermediates. researchgate.netresearchgate.net

The alkyne functionality can also be used in cycloaddition reactions, such as the aforementioned [3+2] cycloadditions, to construct five-membered heterocyclic rings. nih.govnih.gov The synthesis of 1,2,3-triazoles via the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") is a prominent example of how this moiety can be used to build more complex structures.

Furthermore, the hydroxyl group can be derivatized or used as a directing group in subsequent transformations. For instance, it can be converted into a better leaving group to facilitate nucleophilic substitution reactions or used to form ethers, such as in 3-(3-nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. nih.gov The propargyl moiety can also be transformed into allenes under various catalytic conditions. rsc.org These novel molecular transformations allow chemists to leverage the reactivity of this compound to generate libraries of diverse compounds with potential applications in materials science and medicinal chemistry.

Conclusion and Future Research Directions

Summary of Key Research Findings

Research on 3-(4-nitrophenyl)prop-2-yn-1-ol and related propargyl alcohols has established their significance as synthetic intermediates. The presence of three distinct functional groups—the hydroxyl group, the carbon-carbon triple bond, and the nitro-substituted aromatic ring—makes this compound a versatile precursor for a wide range of more complex molecules.

Key findings include:

Synthesis: The primary synthetic route to aryl-propargyl alcohols is the Favorskii reaction, which involves the nucleophilic addition of a terminal alkyne to an aldehyde. mdpi.com This method, while effective, can present challenges in terms of selectivity and yield.

Reactivity: The reactivity of this compound is dominated by its functional groups. The alkyne can undergo addition reactions, while the hydroxyl group can be oxidized or substituted. rsc.org The compound is also known to participate in rearrangement reactions, such as the Meyer-Schuster rearrangement, to yield α,β-unsaturated carbonyl compounds. rsc.orgresearchgate.net

Applications as a Synthetic Intermediate: Aryl-propargyl alcohols are valuable building blocks in organic synthesis. mdpi.comnih.gov They have been utilized in the preparation of various carbocyclic and heterocyclic structures. acs.org

| Property | Description |

| Molecular Formula | C₉H₇NO₃ |

| CAS Number | 61266-32-8 |

| Key Functional Groups | Hydroxyl (-OH), Alkyne (C≡C), Nitro-substituted phenyl ring |

| Primary Synthesis Method | Favorskii reaction |

| Known Reactions | Oxidation, Dehydration, Additions to alkyne, Meyer-Schuster rearrangement |

Unaddressed Challenges and Open Questions

Despite the progress made, several challenges and unanswered questions remain in the study of this compound:

Synthetic Efficiency: A significant challenge lies in the development of more efficient and selective synthetic methods. mdpi.com Current protocols can be hampered by the formation of side products and polymers, necessitating milder and more atom-economical approaches. mdpi.com

Reaction Control: The high reactivity of the propargyl alcohol moiety can make selective transformations difficult. Controlling the outcome of reactions to favor a specific product over others, such as in the Meyer-Schuster rearrangement, remains an area for improvement. researchgate.net

Understanding Electronic Effects: The full impact of the strongly electron-withdrawing nitro group on the reactivity of the propargylic system is not completely understood. A systematic investigation into how this group influences the various reaction pathways would be highly beneficial.

Limited Application Data: While its potential as a synthetic intermediate is recognized, there is a lack of extensive research into the specific applications of this compound in the synthesis of functional materials or biologically active compounds.

Potential for Novel Synthetic Transformations and Applications

The unique structural features of this compound open the door to a multitude of novel synthetic transformations and applications:

Click Chemistry: The terminal alkyne group is a perfect handle for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC) reactions. This could be exploited for the facile synthesis of complex molecules, bioconjugation, and materials science applications.

Multicomponent Reactions: The compound is an ideal candidate for multicomponent reactions, where its different functional groups can react in a sequential or tandem manner to rapidly build molecular complexity.

Synthesis of Heterocycles: The combination of the alkyne and the potential for a neighboring group participation from the hydroxyl or a derivative thereof can be used to construct a variety of oxygen-containing heterocycles. Furthermore, reduction of the nitro group to an amine would provide a handle for the synthesis of nitrogen-containing heterocycles.

Development of Novel Catalysts: The propargyl alcohol moiety can act as a ligand for transition metals, suggesting its potential use in the development of novel homogeneous catalysts.

| Potential Transformation | Functional Group Involved | Potential Application |

| Click Chemistry (e.g., CuAAC) | Alkyne | Bioconjugation, Materials Science |

| Reduction of Nitro Group | Nitro | Synthesis of anilines, Dyes |

| Cyclization Reactions | Alkyne, Hydroxyl | Synthesis of Heterocycles |

| Polymerization | Alkyne | Development of Functional Polymers |

Interdisciplinary Research Opportunities

The versatility of this compound makes it an attractive molecule for interdisciplinary research:

Materials Science: The rigid, conjugated structure of the molecule suggests its potential use as a building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The nitro group also imparts a significant dipole moment, which could be useful for creating non-linear optical materials.

Medicinal Chemistry: Many nitroaromatic compounds exhibit biological activity. It would be of interest to investigate the potential of this compound and its derivatives as therapeutic agents. The propargyl group is also a feature of some known drugs.

Chemical Biology: The alkyne functionality allows for the use of this molecule as a chemical probe. It could be incorporated into larger biomolecules to study biological processes through techniques like fluorescence imaging or affinity chromatography.

Supramolecular Chemistry: The potential for hydrogen bonding from the hydroxyl group and π-π stacking from the aromatic ring makes this compound an interesting candidate for the design of self-assembling systems and crystal engineering.

常见问题

Q. What are the common synthetic routes for 3-(4-Nitrophenyl)prop-2-yn-1-ol, and how can reaction efficiency be assessed?

The compound is typically synthesized via palladium-catalyzed Sonogashira coupling between 1-iodo-4-nitrobenzene and propargyl alcohol. For example, using (PPh₃)₂PdCl₂ as a catalyst in ionic liquid solvents like [TBP][4EtOV] yields 78% product, with purity confirmed by H NMR (δ 4.53 ppm for the hydroxyl-bearing methylene group) . Efficiency is evaluated through yield optimization, solvent selection, and spectroscopic validation.

Q. How is the molecular structure of this compound characterized experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Software like SHELXL refines crystallographic data to resolve bond lengths and angles, particularly the alkyne C≡C bond (~1.20 Å) and nitro group geometry . Complementary techniques like IR spectroscopy can confirm functional groups (e.g., O–H stretch at ~3300 cm⁻¹).

Q. What are the key reactivity patterns of propargylic alcohols like this compound?

The hydroxyl and alkyne groups enable diverse transformations:

- Oxidation to ketones or carboxylic acids.

- Nucleophilic substitution at the propargylic position.

- Click chemistry via azide-alkyne cycloaddition. The electron-withdrawing nitro group enhances electrophilic reactivity, facilitating aryl ring functionalization .

Advanced Research Questions

Q. How can computational methods predict and resolve contradictions in spectroscopic data for this compound?

Density Functional Theory (DFT) calculations simulate NMR and IR spectra, allowing comparison with experimental results. For example, quantum chemical computations under DFT predict H NMR chemical shifts with <5% deviation from observed values. Discrepancies (e.g., unexpected splitting) may arise from solvent effects or hydrogen bonding, requiring iterative refinement of computational models .

Q. What strategies optimize catalytic systems for synthesizing this compound?

Catalyst design focuses on:

- Ligand modification (e.g., bulky phosphines to suppress Pd aggregation).

- Solvent engineering (ionic liquids improve Pd stability and reaction homogeneity).

- Temperature control (60–80°C balances reaction rate and side-product formation). Screening via Design of Experiments (DoE) identifies optimal conditions, such as 0.5 mol% Pd loading and 12-hour reaction time .

Q. How does hydrogen bonding influence the solid-state packing of this compound?

Graph set analysis of SC-XRD data reveals O–H···O hydrogen bonds between the hydroxyl group and nitro oxygen, forming dimeric motifs. These interactions dictate crystal symmetry (e.g., monoclinic systems) and stability. Disrupting H-bonding via co-crystallization with crown ethers can alter solubility .

Q. What role does this compound play in medicinal chemistry pipelines?

As a precursor to chalcone derivatives, it is used in tubulin inhibition studies . Docking simulations (e.g., AutoDock Vina) predict binding affinity to the colchicine site, with QSAR models correlating nitro group position with antiproliferative activity. Experimental validation involves MTT assays on cancer cell lines .

Data Contradiction Analysis

Q. How should researchers address discrepancies between calculated and experimental NMR spectra?

Common issues include:

- Solvent effects : DFT simulations often assume gas-phase conditions; include solvent models (e.g., PCM) for accuracy.

- Tautomerism : The enol-keto equilibrium may shift in solution, altering peak positions.

- Dynamic effects : Use variable-temperature NMR to detect conformational exchange broadening .

Methodological Tables

Table 1: Key Synthetic Parameters for Sonogashira Coupling

| Parameter | Optimal Value |

|---|---|

| Catalyst | (PPh₃)₂PdCl₂ |

| Solvent | [TBP][4EtOV] |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | 78% |

Table 2: Computational vs. Experimental H NMR Shifts (CDCl₃)

| Proton Position | Calculated (ppm) | Experimental (ppm) |

|---|---|---|

| CH₂OH | 4.55 | 4.53 |

| Aromatic (ortho to NO₂) | 8.18 | 8.20 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。